molecular formula C18H19N3O5S B2471323 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide CAS No. 851988-95-9

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide

Cat. No.: B2471323
CAS No.: 851988-95-9
M. Wt: 389.43
InChI Key: UNUOINGWBWDLCW-UHFFFAOYSA-N
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Description

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide is a complex organic compound that belongs to the class of benzo[d]oxazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c19-27(24,25)14-7-5-13(6-8-14)9-11-20-17(22)10-12-21-15-3-1-2-4-16(15)26-18(21)23/h1-8H,9-12H2,(H,20,22)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUOINGWBWDLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, high temperatures, and specific solvents to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The compound may also modulate signaling pathways involved in cell survival and apoptosis, contributing to its neuroprotective properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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